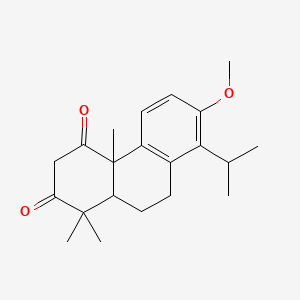
4a,9,10,10a-Tetrahydro-7-methoxy-1,1,4a-trimethyl-8-(1-methylethyl)-2,4(1H,3H)-phenanthrenedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4a,9,10,10a-Tetrahydro-7-methoxy-1,1,4a-trimethyl-8-(1-methylethyl)-2,4(1H,3H)-phenanthrenedione is a complex organic compound belonging to the phenanthrenedione family. This compound is characterized by its unique structure, which includes multiple ring systems and various functional groups. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4a,9,10,10a-Tetrahydro-7-methoxy-1,1,4a-trimethyl-8-(1-methylethyl)-2,4(1H,3H)-phenanthrenedione typically involves multiple steps, including the formation of the phenanthrene core and subsequent functionalization. One common synthetic route includes:
Formation of the Phenanthrene Core: This can be achieved through a series of cyclization reactions starting from simpler aromatic compounds.
Functionalization: Introduction of the methoxy, methyl, and isopropyl groups through various organic reactions such as methylation, alkylation, and methoxylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts to improve reaction efficiency are often employed.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding ketones and aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the aromatic rings.
科学的研究の応用
4a,9,10,10a-Tetrahydro-7-methoxy-1,1,4a-trimethyl-8-(1-methylethyl)-2,4(1H,3H)-phenanthrenedione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4a,9,10,10a-Tetrahydro-7-methoxy-1,1,4a-trimethyl-8-(1-methylethyl)-2,4(1H,3H)-phenanthrenedione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: Potential interaction with DNA, leading to changes in gene expression.
類似化合物との比較
Similar Compounds
Phenanthrene: A simpler aromatic hydrocarbon with a similar core structure.
Methoxyphenanthrene: Phenanthrene with methoxy substituents.
Trimethylphenanthrene: Phenanthrene with methyl substituents.
Uniqueness
4a,9,10,10a-Tetrahydro-7-methoxy-1,1,4a-trimethyl-8-(1-methylethyl)-2,4(1H,3H)-phenanthrenedione is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
特性
分子式 |
C21H28O3 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione |
InChI |
InChI=1S/C21H28O3/c1-12(2)19-13-7-10-16-20(3,4)17(22)11-18(23)21(16,5)14(13)8-9-15(19)24-6/h8-9,12,16H,7,10-11H2,1-6H3 |
InChIキー |
PXTHHLLUTFCXQI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(C(=O)CC(=O)C3(C)C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


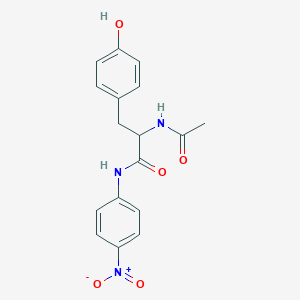
![4,6-Dimethyl-3,4-dihydropyrazolo[3,4-d][1,2,3]triazole 1-oxide](/img/structure/B13803973.png)


![Diethyl acetamido({3-[(4-methylbenzene-1-sulfonyl)amino]phenyl}methyl)propanedioate](/img/structure/B13804010.png)
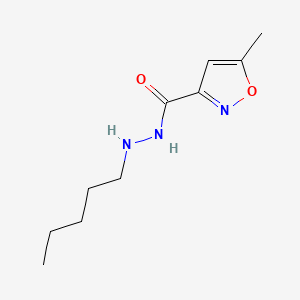
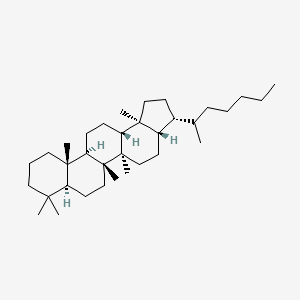

![Acetamide,N-[6-amino-1-(3-cyclohexen-1-ylmethyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13804027.png)

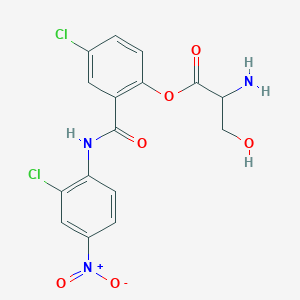

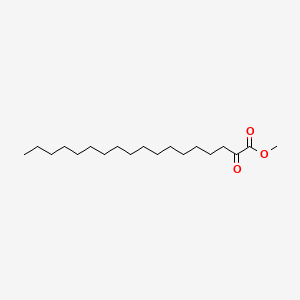
![[1,2,4]Triazolo[3,4-b][1,3]thiazepine](/img/structure/B13804071.png)
